2-叠氮基-4-碘吡啶

描述

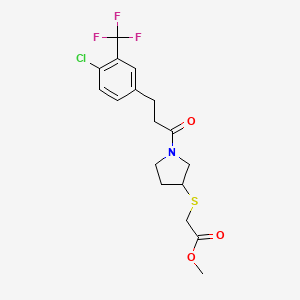

2-Hydrazinyl-4-iodopyridine is a chemical compound with the CAS Number: 1057393-44-8 . It has a molecular weight of 235.03 and its IUPAC name is 2-hydrazino-4-iodopyridine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-4-iodopyridine is 1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) . This indicates that the compound has a pyridine ring with an iodine atom and a hydrazine group attached to it.Physical And Chemical Properties Analysis

2-Hydrazinyl-4-iodopyridine is a solid at room temperature . The storage temperature is 2-8°C .科学研究应用

合成和化学性质

2-肼基-4-碘吡啶是一种有价值的化学中间体,用于各种合成工艺中。它在形成 2,4-二取代吡啶中的潜力值得注意。例如,与 2-肼基-4-碘吡啶密切相关的 2-溴-4-碘吡啶由 2-溴吡啶合成,并作为合成 2,4-二芳基吡啶和 4-芳基-2,2'-联吡啶的关键构建块通过一锅反应。该合成途径突出了该化合物在创建复杂化学结构中的作用 (段等人,2004)。

催化和配位化学

该化合物的用途扩展到催化和配位化学,特别是在形成复杂化学结构中。低聚吡啶配体的配位化合物与 2-肼基-4-碘吡啶在结构上相关,在材料科学、生物医学化学和有机金属催化等不同研究领域中得到应用。三联吡啶是一类与 2-肼基-4-碘吡啶相关的化合物,以其在广泛反应中的用途而闻名,从人工光合作用到有机转化,突出了该化合物在催化应用中的相关性 (Winter 等人,2011)。

超分子化学和传感器开发

2-肼基-4-碘吡啶衍生物因其在超分子化学中的作用而被广泛研究,特别是在分子开关、金属组装和传感器开发中。这些化合物中不可或缺的腙官能团的多功能性被用于合成不同的结构。这种多功能性对于诸如控制自组装系统的性质、形成动态金属网格以及检测各种化学实体(从金属阳离子到中性分子)等应用至关重要 (Su 和 Aprahamian,2014)。

抗菌和药理应用

2-肼基-4-碘吡啶衍生物的抗菌潜力很大。例如,某些合成的化合物表现出与已建立的参考药物相当的抗菌活性,突出了它们在药理应用中的潜力。该化合物的衍生物,特别是在用适当的取代基官能化时,表现出显着的生物活性 (Abdel Salam 等人,2014)。

光谱分析研究

该化合物及其衍生物在光谱分析研究中也很有意义。例如,与 2-肼基-4-碘吡啶结构相似的 2-氨基-5-碘吡啶的振动光谱已使用各种分析技术进行了广泛研究。这些研究提供了对该化合物的结构和电子性质的见解,进一步促进了其在各个科学领域的应用 (Sundaraganesan 等人,2007)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 .

Relevant Papers The search results include a paper titled "Potential role of hydrazinyl 1,2,4-triazoles derivatives as acetylcholinesterase inhibitors: synthesis, biological evaluation, kinetics mechanism and molecular docking and simulation studies" . This paper discusses the potential of hydrazinyl 1,2,4-triazoles derivatives, which could include 2-Hydrazinyl-4-iodopyridine, as acetylcholinesterase inhibitors. The paper includes synthesis, biological evaluation, kinetics mechanism studies, and molecular docking and simulation studies .

属性

IUPAC Name |

(4-iodopyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDVSPXAYBJQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4-iodopyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2669772.png)

![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2669776.png)

![2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2669777.png)

![Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)

![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2669793.png)